molecular formula C14H16FN3O2 B10907078 1-[(4-fluorophenoxy)methyl]-N-(propan-2-yl)-1H-pyrazole-3-carboxamide

1-[(4-fluorophenoxy)methyl]-N-(propan-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10907078
M. Wt: 277.29 g/mol
InChI Key: XAXSABYEJRFVBG-UHFFFAOYSA-N
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Description

1-[(4-FLUOROPHENOXY)METHYL]-N~3~-ISOPROPYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenoxy group, an isopropyl group, and a pyrazole carboxamide moiety. The presence of the fluorine atom in the phenoxy group imparts distinct chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-FLUOROPHENOXY)METHYL]-N~3~-ISOPROPYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of the 4-fluorophenoxy intermediate. This can be achieved through the nucleophilic substitution reaction of 4-fluorophenol with an appropriate alkylating agent, such as methyl iodide, under basic conditions.

    Coupling with Pyrazole Derivative: The next step involves the coupling of the fluorophenoxy intermediate with a pyrazole derivative. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Introduction of the Isopropyl Group: The final step involves the introduction of the isopropyl group to the pyrazole carboxamide moiety. This can be achieved through alkylation using isopropyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[(4-FLUOROPHENOXY)METHYL]-N~3~-ISOPROPYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can be performed on the carboxamide group to yield amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-[(4-FLUOROPHENOXY)METHYL]-N~3~-ISOPROPYL-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable tool in drug discovery.

    Medicine: Explored for its potential therapeutic applications. Its unique chemical properties may lead to the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENOXY)METHYL]-N~3~-ISOPROPYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The fluorophenoxy group and pyrazole moiety are key functional groups that enable the compound to bind to enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the isopropyl group.

    4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride: Contains a piperidine ring instead of a pyrazole ring.

    2-(4-Fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone: Contains a different core structure with an ethanone moiety.

Uniqueness

1-[(4-FLUOROPHENOXY)METHYL]-N~3~-ISOPROPYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the combination of its fluorophenoxy group, isopropyl group, and pyrazole carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H16FN3O2

Molecular Weight

277.29 g/mol

IUPAC Name

1-[(4-fluorophenoxy)methyl]-N-propan-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C14H16FN3O2/c1-10(2)16-14(19)13-7-8-18(17-13)9-20-12-5-3-11(15)4-6-12/h3-8,10H,9H2,1-2H3,(H,16,19)

InChI Key

XAXSABYEJRFVBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=NN(C=C1)COC2=CC=C(C=C2)F

Origin of Product

United States

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